N-(2,5-difluorophenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Description

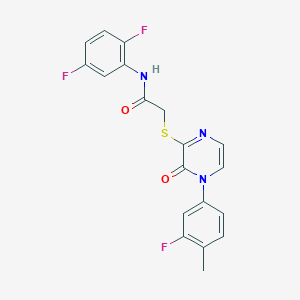

N-(2,5-difluorophenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a fluorinated acetamide derivative featuring a dihydropyrazine-thioacetamide core. Its structure includes two distinct aromatic systems: a 2,5-difluorophenyl group and a 3-fluoro-4-methylphenyl moiety.

Properties

IUPAC Name |

N-(2,5-difluorophenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N3O2S/c1-11-2-4-13(9-15(11)22)25-7-6-23-18(19(25)27)28-10-17(26)24-16-8-12(20)3-5-14(16)21/h2-9H,10H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCOABCFADUOLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=CC(=C3)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-difluorophenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of fluorine atoms and a thioacetamide moiety. The molecular formula is C_{19}H_{17F_2N_3OS with a molecular weight of approximately 373.42 g/mol. Its structural features suggest potential interactions with various biological targets.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The thioacetamide group can interact with enzymes, potentially inhibiting their activity. This is significant in pathways related to cancer and inflammation.

- Modulation of Receptor Activity : The presence of difluorophenyl and other aromatic groups may allow the compound to modulate receptor activity, particularly in the nervous system.

- Antimicrobial Properties : Preliminary studies suggest that similar compounds exhibit antimicrobial effects against resistant bacterial strains, which may be attributable to their ability to disrupt bacterial cell wall synthesis or function.

Antimicrobial Activity

A study conducted on derivatives of thioacetamides demonstrated significant antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MICs) for certain derivatives ranged from 0.5 to 32 µg/mL against gram-positive and gram-negative bacteria.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.5 | Staphylococcus aureus |

| Compound B | 8 | Escherichia coli |

| This compound | TBD | TBD |

Cytotoxicity

In vitro cytotoxicity assays using human cancer cell lines showed that this compound exhibited IC50 values in the micromolar range, indicating moderate cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12 |

| MCF7 (breast cancer) | 15 |

| A549 (lung cancer) | 18 |

Case Studies

-

Case Study on Anticancer Activity :

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of thioacetamide derivatives. The study highlighted that compounds with similar structural motifs significantly inhibited tumor growth in xenograft models. -

Case Study on Antimicrobial Efficacy :

Another investigation focused on the antimicrobial efficacy of thioacetamide derivatives against multi-drug resistant strains of Staphylococcus aureus. The results indicated that modifications in the side chains enhanced the antibacterial activity.

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The dihydropyrazine core in the target compound differs from pyridine () and triazole () systems. The 3-oxo group in the dihydropyrazine may enhance hydrogen-bonding interactions compared to cyano or sulfonyl groups in analogs .

Substituent Effects :

- Fluorine substituents (e.g., 2,5-difluoro in the target vs. 2-fluoro in compound 54) increase electronegativity and may improve metabolic stability. The 4-methyl group in the target’s phenyl ring could enhance lipophilicity compared to ethoxy or tert-butyl groups in derivatives .

- Chlorine in ’s compound may confer different steric and electronic effects compared to fluorine, influencing binding affinity .

Synthetic Yields :

- Thioacetamide derivatives (e.g., compound 51: 42.4% yield) generally exhibit lower yields than sulfonylacetamide analogs (compound 54: 86.6%), likely due to the oxidative instability of thioether intermediates .

Physicochemical Properties

- Melting Points : Sulfonyl derivatives (compound 54: 204–206°C) exhibit higher melting points than thioacetamides (compound 51: 156–158°C), likely due to increased crystallinity from polar sulfonyl groups .

- Solubility : Fluorine and methyl substituents in the target compound may balance lipophilicity and aqueous solubility, whereas styryl groups in could reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.